molecular formula C9H16O B12649308 2-Methyl-2-octenal CAS No. 49576-57-0

2-Methyl-2-octenal

Cat. No.: B12649308
CAS No.: 49576-57-0
M. Wt: 140.22 g/mol
InChI Key: IHZRGRBFNMNNFV-VQHVLOKHSA-N
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Description

2-Methyl-2-octenal (CAS 73757-27-4) is a medium-chain, aliphatic aldehyde belonging to the class of medium-chain aldehydes . It is characterized as a colorless to clear liquid with a distinct fruity and green odor profile, often described specifically as fruity green . Its physical properties include a boiling point of approximately 203-207 °C at 760 mmHg and a predicted density of 0.872-0.882 g/mL at 25 °C . It is sparingly soluble in water but soluble in alcohols and fats . This compound is primarily used as a flavoring agent in scientific research and food science . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety, stating no safety concern at current levels of intake when used as a flavouring agent . It has a FEMA number of 3711 and is listed for use in various food categories such as baked goods, frozen dairy, meat products, and snack foods at specified maximum use levels . Its key research value lies in its application in organoleptic studies, flavor composition analysis, and the development and reformulation of flavor systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all local and federal regulations for the handling and disposal of chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49576-57-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-2-methyloct-2-enal

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

IHZRGRBFNMNNFV-VQHVLOKHSA-N

Isomeric SMILES

CCCCC/C=C(\C)/C=O

Canonical SMILES

CCCCCC=C(C)C=O

density

0.872-0.882

physical_description

Colourless liquid;  fruity green aroma

solubility

Insoluble in water;  slightly soluble in fats
soluble (in ethanol)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Chemical Synthesis Routes for 2-Methyl-2-octenal

The synthesis of this compound, an α,β-unsaturated aldehyde, can be achieved through several established chemical routes. These methods leverage fundamental organic reactions to construct the target molecule's carbon skeleton and introduce the requisite functional groups. Key strategies include the oxidation of corresponding alcohols, hydroformylation of alkenes, isomerization of related alkenals, and aldol (B89426) condensation reactions. Each of these approaches offers distinct advantages and is selected based on factors such as starting material availability, desired yield, and process scalability.

Oxidation-Based Approaches to this compound Synthesis

Oxidation of allylic alcohols presents a direct pathway to α,β-unsaturated aldehydes like this compound. A notable example involves the allylic oxidation of 4-acetoxy-2-methyl-2-octene (10b) using selenium dioxide in refluxing xylene. This reaction specifically targets the allylic methyl group, converting it to an aldehyde and yielding (2E)-4-acetoxy-2-methyl-2-octenal (11b). oup.com The resulting acetoxy-alkenal can then be further manipulated or used as a key intermediate in more complex syntheses. oup.com

Another oxidation strategy begins with the reaction of 2-octanone (B155638) with methylene (B1212753) triphenylphosphorane, followed by oxidation, to produce this compound. ontosight.ai This two-step process first establishes the carbon framework and then introduces the aldehyde functionality.

Hydroformylation Techniques for this compound Production

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. numberanalytics.com The direct hydroformylation of 2-methyl-1-octene (B165369) is a documented route for the synthesis of this compound. ontosight.ai This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, typically in the presence of a transition metal catalyst like cobalt or rhodium. numberanalytics.com While hydroformylation can produce a mixture of isomers, process conditions can be optimized to favor the formation of the desired branched aldehyde.

The hydroformylation of C6 aldehydes with propanal can also lead to the formation of unsaturated C9 aldehydes, which can then be hydrogenated to their saturated counterparts. google.com This highlights the versatility of hydroformylation in building larger carbon chains and introducing aldehyde functionality.

Isomerization Reactions in 2-Methyl-2-alkenal Formation

Isomerization reactions provide a pathway to 2-methyl-2-alkenals from their isomers. A patented process describes the isomerization of 2-alkylacroleins to the more thermodynamically stable 2-methyl-2-alkenals. google.comgoogle.com This reaction is carried out in the presence of hydrogen and a catalyst containing palladium and a rare earth metal oxide or salt, at temperatures ranging from 20°C to 120°C and pressures from 1 to 100 bar. google.comgoogle.com For instance, n-hexylacrolein can be isomerized to a mixture of this compound and 2-methyloctanal. google.com The process can be conducted batchwise or continuously, with the catalyst either suspended or in a fixed bed. google.com

Recent research has also explored cobalt-based hydrogen atom transfer catalysts for the isomerization of conjugated methylenic enals to the corresponding trisubstituted enals, achieving high yields with low catalyst loading. rsc.org

Aldol Condensation Strategies in α,β-Unsaturated Aldehyde Synthesis

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, leading to the creation of β-hydroxy aldehydes or ketones, which can then dehydrate to form α,β-unsaturated carbonyl compounds. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org

In a self-aldol condensation, two molecules of the same aldehyde or ketone react. wikipedia.org For the synthesis of this compound, this would conceptually involve the self-condensation of a C4 aldehyde. However, a more directly relevant example is the self-condensation of hexanal (B45976), which produces 2-butyl-2-octenal. researchgate.netmdpi.comnih.gov This reaction proceeds via the formation of an enolate from one hexanal molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second hexanal molecule. libretexts.orgyoutube.com The resulting β-hydroxy aldehyde readily dehydrates, particularly with heating, to yield the α,β-unsaturated aldehyde. masterorganicchemistry.com

The self-aldol condensation of hexanal has been observed to occur under both mild acidic conditions and thermally induced conditions. mdpi.comnih.gov This reaction is also known to occur naturally in Valencia orange oil. nih.gov

The rate and outcome of aldol condensation are significantly influenced by catalysts and temperature. Both acid and base catalysts can be employed. wikipedia.org Base-catalyzed aldol condensation involves the formation of a resonance-stabilized enolate. wikipedia.org Acid catalysis, on the other hand, proceeds through an enol intermediate. wikipedia.org

Temperature plays a crucial role, with increased temperatures generally favoring the dehydration of the initial aldol addition product to form the more stable α,β-unsaturated carbonyl compound. researchgate.netmasterorganicchemistry.comresearchgate.net This is often a desired outcome in the synthesis of compounds like this compound. The choice of catalyst can also direct the reaction. For example, while homogeneous bases are traditionally used, heterogeneous catalysts are gaining favor due to easier separation from the reaction products. researchgate.net

Self-Aldol Condensation Mechanisms

Mechanistic Studies of this compound Chemical Transformations

Nucleophilic Addition Reactions of this compound

As an α,β-unsaturated aldehyde, this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the carbon-carbon double bond). The regioselectivity of the attack is largely governed by the nature of the nucleophile, in accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory. acs.org

Hard nucleophiles, which are typically characterized by a high charge density and low polarizability, preferentially attack the harder electrophilic center, the carbonyl carbon (1,2-addition). Conversely, soft nucleophiles, which have a lower charge density and are more polarizable, favor reaction at the softer β-carbon (1,4-addition). acs.orgacs.org In biological systems, the sulfhydryl group of cysteine residues, particularly in its deprotonated thiolate form (RS⁻), is a prominent soft nucleophile. acs.orgsemanticscholar.org Consequently, α,β-unsaturated aldehydes like this compound readily form adducts with cysteine residues via Michael addition. acs.org

The general mechanism for nucleophilic addition to an α,β-unsaturated aldehyde involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of an intermediate. savemyexams.comlibretexts.org In the case of 1,4-addition, a resonance-stabilized enolate intermediate is formed. Subsequent protonation of this intermediate yields the final adduct. The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. savemyexams.com

Oxidative Degradation and Ozonolysis Pathways of Alkenals

The carbon-carbon double bond in alkenals like this compound is susceptible to oxidative cleavage by strong oxidizing agents, most notably ozone (O₃). Ozonolysis is a powerful synthetic tool and a significant atmospheric degradation pathway for unsaturated volatile organic compounds. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of a primary ozonide (also known as a molozonide), a five-membered ring containing three oxygen atoms. libretexts.orgnih.gov This intermediate is unstable and rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). libretexts.org

The subsequent workup of the ozonide determines the final products. Reductive workup, typically using reagents like dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield aldehydes and ketones. masterorganicchemistry.com Oxidative workup, often employing hydrogen peroxide (H₂O₂), further oxidizes any aldehyde products to carboxylic acids. masterorganicchemistry.com

The ozonolysis of α,β-unsaturated aldehydes leads to the formation of a variety of carbonyl compounds. For instance, the ozonolysis of (E)-2-octenal was found to yield glyoxal (B1671930) and hexanal as primary products. researchgate.net Similarly, the ozonolysis of (E)-2-heptenal produced glyoxal and pentanal, while (E)-2-nonenal yielded glyoxal and heptanal. researchgate.net

A detailed study on the ozonolysis of the structurally similar compound, trans-2-methyl-2-pentenal, identified propanal and methylglyoxal (B44143) as the principal products. nih.govnih.gov The reaction proceeds via two main pathways from the primary ozonide, leading to different Criegee intermediates and carbonyl compounds. nih.govnih.gov The product distribution can be influenced by factors such as temperature, with studies showing an inversion of the methylglyoxal/propanal product ratio at temperatures below 210 K. nih.govnih.gov The formation of other minor products, such as acetaldehyde (B116499) and hydroxypropanal, has also been observed. acs.org

Table 1: Major Products from the Ozonolysis of Various Alkenals

AlkenalMajor ProductsReference
(E)-2-OctenalGlyoxal, Hexanal researchgate.net
(E)-2-HeptenalGlyoxal, Pentanal researchgate.net
(E)-2-NonenalGlyoxal, Heptanal researchgate.net
trans-2-Methyl-2-pentenalPropanal, Methylglyoxal nih.govnih.gov

Radical Reactions Involving this compound

In addition to ionic reactions, this compound can participate in radical-mediated transformations. A key example is the radical addition of hydrogen bromide (HBr) across the double bond, which proceeds via an anti-Markovnikov pathway in the presence of peroxides. libretexts.org This reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide, generating alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical. The bromine radical adds to the less substituted carbon of the alkene double bond, forming a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction. libretexts.org

Atmospheric chemistry also provides a significant context for radical reactions of unsaturated aldehydes. These compounds can react with nitrate (B79036) radicals (NO₃), which are important oxidants in the nighttime troposphere. acs.orgconicet.gov.ar The reaction of NO₃ with trans-2-alkenals, such as trans-2-hexenal (B146799), trans-2-heptenal, and trans-2-octenal (B1212229), has been studied. acs.org The initial step is the addition of the NO₃ radical to the double bond. acs.org This can be followed by several pathways, including the formation of epoxides and the cleavage of the C-C bond to yield smaller carbonyl compounds. acs.org Another potential pathway is the abstraction of the aldehydic hydrogen atom by the NO₃ radical. conicet.gov.ar

Adduct Formation with Biological Nucleophiles

The electrophilic nature of this compound facilitates its reaction with biological nucleophiles, a process with significant toxicological implications. As mentioned previously, the soft sulfhydryl group of cysteine residues in proteins is a primary target for Michael addition by α,β-unsaturated aldehydes. acs.orgacs.org This covalent modification can alter protein structure and function, leading to cellular dysfunction.

In addition to cysteine, other nucleophilic amino acid residues, such as histidine and lysine (B10760008), can also react with 2-alkenals, although these reactions are generally less favored. semanticscholar.orgscienceopen.com The reaction with lysine can lead to the formation of Schiff base adducts at the carbonyl carbon. scienceopen.com Studies on 2-octenal (B7820987) have shown that it can form Michael adducts with histidine residues in proteins like hemoglobin. scienceopen.com Interestingly, these initial adducts can undergo further oxidation, catalyzed by heme iron, to form novel alkanoic acid-type histidine adducts. scienceopen.com

The relative reactivity of different nucleophiles is crucial in determining the biological fate and toxicological profile of this compound. The high reactivity of the cysteine thiolate group suggests that it is a preferential target for adduction. semanticscholar.orgpnas.org This adduction can be a critical event in the molecular mechanisms of toxicity for this class of compounds. acs.org

Natural Occurrence and Biogenic Formation Pathways

Distribution of 2-Methyl-2-octenal in Biological Matrices

This compound has been identified as a volatile constituent in a limited number of plant species. Research has detected its presence in the essential oil of fresh Panax ginseng root, where it was identified as a novel phenylalkenal compound along with other related structures. ekosfop.or.kr While not a widespread component of most common essential oils, its occurrence in specific plant matrices highlights the diversity of volatile organic compounds produced by plants. Further investigation is needed to fully understand its distribution across the plant kingdom.

Table 1: Presence of this compound and Related Aldehydes in Plant-Derived Products

Plant Source Compound Reference(s)
Fresh Panax ginseng root 2-Phenyl-2-octenal ekosfop.or.kr
Almond beverage 2-Octenal (B7820987) mdpi.com
Ruta chalepensis (Fringed Rue) (E)-2-Octenal nih.govresearchgate.net
Folded cold press orange oil 2-Butyl-2-octenal nih.govresearchgate.net
Pea protein isolate (E)-2-Octenal reading.ac.ukacs.org
Citrus reticulata (Mandarin orange) (E)-2-Octenal nih.govfrontiersin.org
Cookies with insect meal 2E-Octenal researchgate.net
Rapeseed oil 2-Butyl-2-octenal mdpi.com
Valencia orange oil 2-Butyl-2-octenal researchgate.net

Table 2: Detection of this compound and Related Aldehydes in Animal-Derived Systems

Animal-Derived System Compound Reference(s)
Cooked meat products (E)-2-Octenal kosfaj.orgnih.gov
Minced turkey meat (stored) 2-Octenal researchgate.net
Maillard reaction products from beef tallow (E)-2-Octenal mdpi.com
Pan-fried cod fish 2-Octenal ptmitraayu.com
Cat food attractant 2-Octenal mdpi.com
Stewed pork 2-Butyl-2-octenal
Zebra finch whole-body odor 2-Butyl-2-octenal

Presence in Plant-Derived Natural Products

Enzymatic and Non-Enzymatic Biogenesis of this compound

A primary route for the formation of this compound and similar aldehydes in biological systems is through the peroxidation and subsequent degradation of polyunsaturated fatty acids. wur.nl Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can be initiated by enzymatic or non-enzymatic means. nih.gov

In this process, unsaturated fatty acids, such as linoleic and arachidonic acid, are oxidized to form hydroperoxides. These primary oxidation products are unstable and can decompose into a variety of secondary products, including aldehydes like 2-octenal. tandfonline.com For example, 2-octenal is a known degradation product of linoleic acid. nih.gov The oxidation of arachidonic acid can also lead to the formation of 2-octenal, which can be further oxidized to the genotoxic 4-oxo-2-octenal, a process enhanced by the presence of transition metals. tandfonline.comnii.ac.jp

The specific aldehydes formed depend on the structure of the original fatty acid and the conditions of oxidation. For instance, the oxidation of conjugated linoleic acid can also lead to the formation of 2-octenal. acs.org

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that occurs in both biological and chemical systems. researchgate.netnih.gov This reaction can lead to the formation of α,β-unsaturated aldehydes, including derivatives of 2-octenal. In biological contexts, aldol condensation can be catalyzed by enzymes known as aldolases. nih.gov

A relevant example is the formation of 2-butyl-2-octenal, which is the self-aldol condensation product of hexanal (B45976). reading.ac.ukacs.org Hexanal itself is a common product of lipid oxidation. The formation of such condensation products has been observed in various food matrices, including pea protein isolates and folded cold press orange oil, where the acidic conditions can promote the reaction. nih.govresearchgate.netacs.org These reactions can occur during processing and storage of food products. reading.ac.uk

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in cooked foods. ptmitraayu.comanimbiosci.org While not a direct product, this compound and related aldehydes can be formed in the complex cascade of reactions that occur during the Maillard reaction, often through the interaction with lipid degradation products. nih.gov

Aldehydes derived from lipid oxidation, such as 2-octenal, can participate in the Maillard reaction, contributing to the final profile of volatile compounds. mdpi.com For instance, in pan-fried cod, 2-octenal is one of the many volatile compounds identified that is formed through heat-induced processes like the Maillard reaction. ptmitraayu.com The interplay between lipid oxidation and the Maillard reaction is complex, with products from one pathway influencing the other, ultimately impacting the formation of compounds like 2-octenal in cooked foods. animbiosci.org

Advanced Analytical Characterization and Detection of 2 Methyl 2 Octenal

Chromatographic and Spectrometric Techniques for Analysis

A suite of powerful analytical techniques, primarily centered around chromatography and mass spectrometry, are utilized for the analysis of 2-Methyl-2-octenal. These methods offer high resolution and sensitivity, enabling its detection and structural confirmation even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

The selection of the appropriate GC column and temperature program is critical for achieving good separation. For example, a DB-WAX capillary column with a specific temperature gradient has been used for the separation of volatile compounds in truffle samples, including 2-octenal (B7820987). frontiersin.org The ionization is typically performed using electron ionization (EI) at 70 eV. sci-hub.se

High-Resolution Mass Spectrometry Approaches for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional mass spectrometry by providing highly accurate mass measurements, often to several decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the determination of the elemental composition of a molecule, which is invaluable for the unambiguous identification and structure elucidation of unknown compounds, including this compound. bioanalysis-zone.comucdavis.edu

While conventional MS might not distinguish between molecules with the same nominal mass, HRMS can differentiate them based on their exact masses. bioanalysis-zone.com For instance, by calculating the exact mass of a compound and comparing it to the measured mass from an HRMS instrument, a specific molecular formula can be confirmed. savemyexams.com This capability is crucial in complex mixtures where multiple compounds may have similar retention times in chromatography. It is important to note, however, that HRMS alone cannot distinguish between isomers; for this, coupling with a separation technique like gas chromatography is essential. bioanalysis-zone.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. pfigueiredo.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer) and the other to an olfactory port where a trained analyst can sniff and describe the odor. pfigueiredo.orgresearchgate.net This allows for the direct correlation of specific volatile compounds with their characteristic aromas.

GC-O has been instrumental in identifying the most odor-active compounds in various food and natural products. For example, it has been used to characterize the aroma profiles of different types of wood, revealing the presence of numerous odorants. researchgate.net In the analysis of food flavorings, GC-O, often combined with Aroma Extract Dilution Analysis (AEDA), helps to pinpoint the key compounds responsible for specific sensory notes. imreblank.ch Studies on tangerines have successfully used GC-O to identify aroma-active volatiles, where (E)-2-octenal was identified by its fatty odor descriptor, although its presence was sometimes masked by other co-eluting compounds with lower odor thresholds. core.ac.uk This highlights the power of GC-O in detecting sensorially significant compounds that might be present at concentrations too low for detection by MS alone. core.ac.uk

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging technique that offers rapid and sensitive analysis of volatile organic compounds. kosfaj.org This method combines the separation capabilities of gas chromatography with the ion mobility-based separation in a drift tube. mdpi.com After separation in the GC column, compounds are ionized and enter a drift tube where they are separated based on their size, shape, and charge under the influence of an electric field. This provides a two-dimensional separation, enhancing the resolution and identification of compounds in complex mixtures. scielo.br

HS-GC-IMS has been successfully applied to differentiate volatile profiles in various food products. For instance, it has been used to compare the volatile compounds in plant-based and real pork mince, where (E)-2-octenal was detected in certain pork samples. scielo.br The technique has also been employed to characterize and differentiate volatile compounds in different cuts of donkey meat, providing a basis for quality control. kosfaj.org Furthermore, HS-GC-IMS has been evaluated for the classification of olive oil quality, demonstrating its potential as a powerful analytical tool in foodomics. mdpi.com One of the key advantages of HS-GC-IMS is that it often requires minimal sample preparation, allowing for direct headspace analysis. kosfaj.org

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-Time Monitoring

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time monitoring of volatile organic compounds at very low concentrations. tofwerk.comionicon.com It utilizes a soft chemical ionization method where protonated water molecules (H3O+) transfer a proton to VOCs with a higher proton affinity than water. tofwerk.com This process results in minimal fragmentation, simplifying the mass spectra. ionicon.com

The key advantages of PTR-MS include its ability to perform real-time and simultaneous detection of numerous VOCs without the need for sample preparation. tofwerk.comwur.nl This makes it an ideal tool for applications requiring continuous monitoring, such as atmospheric science and food processing. wur.nlrsc.org While PTR-MS provides rapid and sensitive detection, the identification of compounds is based on their mass-to-charge ratio, which may not be sufficient for unambiguous identification of isomers. wur.nl Instruments equipped with Time-of-Flight (ToF) mass analyzers (PTR-ToF-MS) offer higher mass resolution, which can help in distinguishing between isobaric compounds. researchgate.net

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound, ensuring that the analyte is efficiently extracted from the sample matrix and is in a suitable form for analysis. For volatile compounds like this compound, headspace techniques are commonly employed. Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free method where a coated fiber is exposed to the headspace above a sample to adsorb volatile analytes. nih.gov The fiber is then desorbed directly into the GC injector. frontiersin.org The efficiency of HS-SPME can be optimized by adjusting parameters such as sample mass, extraction temperature, and time. frontiersin.org

Derivatization is a chemical modification technique used to improve the chromatographic properties or detectability of an analyte. For aldehydes like this compound, derivatization is often necessary to enhance their stability and volatility for GC analysis or to introduce a chromophore for HPLC-UV detection. researchgate.netchromforum.org A common derivatization agent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. nih.gov Another approach involves reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form hydrazones, which can be analyzed by HPLC. researchgate.net For GC analysis, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) ethers, although this is more common for alcohols and acids. chromforum.org The choice of derivatization reagent and reaction conditions, such as temperature and time, must be carefully optimized to ensure complete reaction.

Solid-Phase Extraction (SPE) Protocols for Enrichment

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid phase and a liquid phase. thermofisher.com The choice of SPE sorbent and elution solvents is critical for the effective enrichment of aldehydes like this compound.

For the analysis of volatile aldehydes, SPE can be employed in different ways. One approach involves derivatizing the aldehydes prior to SPE, which can improve the retention of these volatile compounds on the solid phase. sciendo.com Another method involves performing the derivatization directly on the SPE cartridge. researchgate.net Common sorbents used for the extraction of aldehydes and their derivatives include C18, which is effective for trapping the dinitrophenylhydrazone (DNPH) derivatives of carbonyls, and polymeric sorbents like LiChrolut-EN. rsc.orgresearchgate.net

Researchers have developed specific SPE protocols for the analysis of carbonyl compounds in various matrices. For instance, in the analysis of aldehydes in wine, a method was developed using SPE with in-cartridge derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Similarly, for the determination of carbonyls in beer, SPE has been used to extract these compounds, with methods comparing on-fiber and in-solution derivatization with PFBHA. scielo.brmdpi.com

The selection of the appropriate SPE protocol depends on the sample matrix and the specific analytical objectives. For aqueous samples, SPE offers advantages over liquid-liquid extraction (LLE) by reducing solvent consumption and improving sample cleanup. thermofisher.com

Table 1: Illustrative SPE Protocols for Aldehyde Enrichment

Parameter Protocol 1: Aldehydes in Wine nih.gov Protocol 2: Aldehydes in Beer scielo.br Protocol 3: Carbonyls in Water rsc.org
Analyte Group (E)-2-alkenals, Strecker aldehydes, etc. Carbonyl compounds Low molecular-weight carbonyls
Derivatization In-cartridge with PFBHA In-solution with PFBHA Pre-column with 2,4-DNPH
SPE Sorbent Not specified PDMS/DVB fiber (for SPME comparison) C18 or other polymeric sorbents
Elution Solvent Not specified Not applicable (thermal desorption) Toluene (for MMIPs-SPE)

| Determinative Method | GC-MS/MS | GC/MS | Capillary Electrophoresis (CE) |

Derivatization Agent Applications for Aldehyde Quantification (e.g., PFBHA)

Due to their high reactivity and polarity, the direct analysis of aldehydes by gas chromatography can be challenging. uw.edu.pl Derivatization is a common strategy to improve the volatility, stability, and detectability of these compounds. tandfonline.com O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for carbonyl compounds, including this compound. thermofisher.krchemicalbook.comthermofisher.com

PFBHA reacts with the carbonyl group of an aldehyde to form a stable oxime derivative. usra.edu These PFBHA-oximes are less polar and more volatile than the parent aldehydes, making them amenable to GC analysis. The pentafluorobenzyl group in the derivative provides a strong signal in electron capture detectors (ECD) and enhances sensitivity in mass spectrometry (MS), particularly in negative chemical ionization (NCI) mode. nih.gov

The derivatization reaction with PFBHA can be performed in-solution, where the reagent is added directly to the sample, or on-fiber, where the derivatizing agent is coated onto a solid-phase microextraction (SPME) fiber. mbaa.comscielo.org.mx The choice between these approaches depends on the specific application and sample matrix. In-solution derivatization has been shown to provide better extraction efficiencies in some cases. scielo.br The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. For example, a study on stale aldehydes in beer used in-solution PFBHA derivatization at 50°C for 40 minutes. mbaa.com

Table 2: Application of PFBHA in Aldehyde Analysis

Application Area Matrix Derivatization Conditions Analytical Method Key Findings Reference
Food & Beverage Beer In-solution, 50°C for 40 min SPME-GC-ECD Quantified stale aldehydes at µg/L levels. mbaa.com mbaa.com
Food & Beverage Wine In-cartridge derivatization SPE-GC-MS/MS Quantified 18 oxidation-related aroma compounds. nih.gov nih.gov
Environmental Air On-fiber derivatization SPME-GC Simple procedure for environmental monitoring.

Quantitative Analysis Methodologies

Accurate quantification of this compound is crucial for understanding its impact on the flavor, quality, and safety of various products. Several advanced quantitative methodologies are employed for this purpose.

Stable Isotope Dilution Analysis (SIDA) for Precise Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method for quantifying chemical compounds. mdpi.com This technique involves the use of a stable isotope-labeled analog of the target analyte as an internal standard. The labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

In a typical SIDA procedure, a known amount of the isotopically labeled internal standard is added to the sample prior to extraction and analysis. The analyte and the internal standard are then extracted and analyzed together, typically by GC-MS or LC-MS. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard.

The major advantage of SIDA is its ability to compensate for analyte losses that may occur during sample preparation, extraction, and analysis. Since the labeled internal standard behaves identically to the native analyte throughout the analytical process, any losses will affect both compounds equally, and the ratio of their signals will remain constant. This results in highly accurate and reproducible quantification, even in complex matrices where matrix effects can be significant. mdpi.com

SIDA has been successfully applied to the quantification of a wide range of volatile compounds, including aldehydes, in various food and biological matrices. sci-hub.seacs.orgresearchgate.net For instance, a study on the endogenous formation of a 2-octenal-histidine adduct in red blood cells utilized a stable isotope dilution method for quantification. scienceopen.com

Table 3: Principles and Advantages of SIDA

Aspect Description
Principle Utilizes a stable isotope-labeled analog of the analyte as an internal standard. Quantification is based on the ratio of the native analyte to the labeled standard.
Advantages - High accuracy and precision. - Compensates for analyte losses during sample preparation and analysis. - Mitigates matrix effects. - Considered a definitive method for quantification.
Instrumentation Typically requires mass spectrometry (GC-MS or LC-MS) to differentiate between the native analyte and the labeled standard based on their mass-to-charge ratio.

| Applications | Widely used in food analysis, environmental monitoring, clinical chemistry, and metabolic research for the accurate quantification of trace-level compounds. |

Biological Roles and Molecular Interactions of 2 Methyl 2 Octenal

Contribution to Biological Aromas and Flavors in Food Systems

2-Methyl-2-octenal, and its parent compound 2-octenal (B7820987), are significant contributors to the aroma and flavor profiles of various food products. These α,β-unsaturated aldehydes are typically formed through the oxidation of fatty acids and are known for their distinct sensory characteristics. This compound is described as having a fruity, green aroma echemi.com. It is recognized as a flavoring agent and is used in a variety of food categories thegoodscentscompany.comthegoodscentscompany.com.

The sensory impact of these compounds is often concentration-dependent and varies based on the food matrix. For instance, trans-2-octenal (B1212229) is a key odorant in fried tilapia, contributing a cucumber and oily smell mdpi.com. In peanuts, 2-octenal is associated with citrus-like, pungent, orange, and fatty aroma qualities researchgate.net. It has also been identified as one of the volatile compounds in roasted almonds that correlates with changes in consumer perception of rancidity ucdavis.edu. The presence of these aldehydes is not limited to processed foods; they are also found in raw products like almonds and contribute to their characteristic aroma profile researchgate.net.

Table 1: Contribution of this compound and Related Compounds to Food Aroma

Compound Food Source Reported Aroma/Flavor Description Reference(s)
This compound General Flavoring Agent Fruity, green echemi.com
trans-2-Octenal Fried Tilapia Cucumber, oily mdpi.com
2-Octenal Peanuts Citrus-like, pungent, orange, fatty researchgate.net
2-Octenal Roasted Almonds Associated with rancidity development ucdavis.edu
(E)-2-Octenal Cranberry Contributes to overall cranberry aroma mdpi.com
(E)-2-Octenal Ningqiu Apples Detected in peel during ripening mdpi.com
(E)-2-Octenal Nuts Fatty notes, especially hazelnut thegoodscentscompany.com

Enzymatic Catalysis and Biotransformations Involving 2-Octenal

The formation of 2-octenal and other related aldehydes in biological systems is primarily a result of lipid peroxidation, a process that can be initiated and propagated by enzymatic activity. Key enzymes involved in this pathway are lipoxygenases (LOX) and hydroperoxide lyases (HPL).

Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid, to form unstable lipid hydroperoxides nih.gov. These hydroperoxides then serve as substrates for hydroperoxide lyase, which cleaves them to produce short-chain aldehydes and other volatile compounds nih.govmdpi.com. For example, studies on Undaria pinnatifida (wakame) have shown that lipoxygenase and hydroperoxide lyase activity can be enhanced under certain conditions, leading to an increase in related aldehydes like (E)-2-hexenal mdpi.com. Similarly, research on grains like oats and barley demonstrates that these enzymes are responsible for the degradation of lipids into volatile compounds, with aldehydes being dominant products under optimal pH conditions nih.gov. The activity of these enzymes is a critical factor in the development of characteristic flavors, as well as off-flavors, in many food products, including whole wheat bread and vegetable oils nih.govresearchgate.net.

Role as a Biochemical Marker (e.g., Lipid Oxidation Indicator)

Given that this compound and its parent compound, 2-octenal, are secondary products of lipid degradation, they serve as valuable biochemical markers for lipid oxidation in various systems, particularly in food science. The accumulation of these volatile aldehydes is a direct indicator of the oxidative deterioration of fats and oils, a process that leads to rancidity and the development of off-flavors.

Several studies have utilized the measurement of 2-octenal as an indicator of lipid oxidation. In silver carp (B13450389) stored on ice, (E)-2-octenal was identified as one of the key volatile markers of lipid oxidation, likely arising from the degradation of oleic acid mdpi.com. Research on the shelf life of roasted almonds demonstrated that the concentration of headspace volatiles, including 2-octenal, heptanal, and hexanal (B45976), had a strong correlation with declining consumer liking scores, making them more reliable indicators of rancidity than traditional nonvolatile measures like peroxide value in this context ucdavis.edu. The analysis of volatile profiles in blood has also identified 2-octenal as a product of oxidized lipids, suggesting its potential as a marker for oxidative stress in biological samples nih.gov.

Table 2: 2-Octenal as a Biochemical Marker for Lipid Oxidation

Compound Process Indicated Matrix/System Reference(s)
(E)-2-Octenal Lipid Oxidation Silver Carp mdpi.com
2-Octenal Lipid Oxidation / Rancidity Roasted Almonds ucdavis.edu
2-Octenal Lipid Oxidation Oxidized Phosphatidylcholine / Blood Plasma nih.gov
Aldehydes (general) Lipid Oxidation Food Lipids researchgate.net
Aldehydes (general) Advanced Lipid Oxidation Rapeseed Oil nih.gov

Environmental Dynamics and Atmospheric Transformations of 2 Methyl 2 Octenal

Atmospheric Degradation Pathways of Alkenals

Alkenals, including 2-Methyl-2-octenal, are reactive compounds in the atmosphere primarily due to the presence of a carbon-carbon double bond and an aldehyde functional group. mdpi.com Their degradation is mainly driven by reactions with key atmospheric oxidants. mdpi.comreading.ac.uk

The reaction with ozone (O₃) is a significant atmospheric loss process for unsaturated aldehydes. mdpi.comrsc.org The ozonolysis of alkenals begins with the addition of ozone to the C=C double bond, forming an unstable primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. mdpi.comacs.org

The rate constants for the reaction of ozone with various unsaturated aldehydes have been determined. For example, the rate coefficient for the reaction of O₃ with trans-2-octenal (B1212229) at 298 K is (2.37 ± 0.68) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. rsc.orgrsc.orgrsc.org The atmospheric lifetime of trans-2-octenal with respect to ozonolysis is estimated to be around 1.3 days. researchgate.net

Ozonolysis Rate Constants of Selected Unsaturated Aldehydes at 298 K

CompoundRate Constant (kO₃) (cm³ molecule⁻¹ s⁻¹)Reference
trans-2-Heptenal(2.47 ± 0.73) x 10⁻¹⁸ rsc.org
trans-2-Octenal(2.37 ± 0.68) x 10⁻¹⁸ rsc.orgrsc.orgrsc.org
trans-2-Nonenal(2.05 ± 0.20) x 10⁻¹⁸ rsc.org
2-Methyl-2-pentenal(7.1 ± 1.6) x 10⁻¹⁸ nih.gov

During the nighttime, the nitrate (B79036) radical (NO₃) becomes a crucial oxidant for many volatile organic compounds, including unsaturated aldehydes. conicet.gov.ardoi.org The reaction of NO₃ with alkenals can proceed via two main pathways: addition to the double bond or abstraction of the aldehydic hydrogen atom. researchgate.net

For trans-2-octenal, the reaction with the NO₃ radical has been investigated, and the rate constant was determined to be (5.6 ± 2.3) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 294 ± 3 K. acs.org Studies on similar trans-2-alkenals suggest that the abstraction of the aldehydic hydrogen is the dominant reaction pathway. researchgate.netacs.org The primary products of this reaction are unsaturated peroxynitrate-type compounds. acs.org

Rate Constants for the Reaction of NO₃ Radicals with Selected Unsaturated Aldehydes

CompoundTemperature (K)Rate Constant (kNO₃) (cm³ molecule⁻¹ s⁻¹)Reference
trans-2-Hexenal (B146799)294 ± 3(4.7 ± 1.5) x 10⁻¹⁵ acs.org
trans-2-Heptenal294 ± 3(5.3 ± 1.6) x 10⁻¹⁵ acs.org
trans-2-Octenal294 ± 3(5.6 ± 2.3) x 10⁻¹⁵ acs.org

Ozonolysis Kinetics and Atmospheric Product Formation

Environmental Fate Modeling Considerations

Predicting the environmental fate of chemicals like this compound relies on quantitative structure-activity relationships (QSARs) and environmental fate models. ecetoc.orgresearchgate.net These models use physico-chemical properties to estimate the distribution and persistence of a compound in different environmental compartments.

Key parameters for modeling the atmospheric fate of this compound include its vapor pressure, Henry's Law constant, and atmospheric lifetime with respect to major oxidants. While specific data for this compound is scarce, information from similar unsaturated aldehydes can be used for estimation. For example, the US EPA's AOPWIN program predicts a rate coefficient for the reaction of O₃ with trans-2-octenal that is in reasonable agreement with experimental values. rsc.org The atmospheric lifetime (τ) of a compound can be estimated using the concentration of the oxidant and the reaction rate constant. For example, for the reaction with OH radicals, τ = 1 / (k_OH * [OH]). conicet.gov.ar

Contribution to Secondary Atmospheric Pollutant Formation

The atmospheric degradation of this compound contributes to the formation of secondary pollutants, namely secondary organic aerosols (SOA) and ground-level ozone. ontosight.airsc.org

The oxidation of unsaturated aldehydes can produce low-volatility products that partition into the aerosol phase, contributing to the formation and growth of SOA. conicet.gov.arresearchgate.netacs.org Ozonolysis of 2-alkenals has been shown to be a source of SOA in the atmosphere. researchgate.net For example, the ozonolysis of trans-2-hexenal resulted in significant aerosol mass yields. researchgate.net The formation of SOA from biogenic volatile organic compounds can be enhanced by the presence of acidic aerosols. nih.gov

Furthermore, the photochemical oxidation of aldehydes in the presence of nitrogen oxides (NOx) is a key process in the formation of tropospheric ozone, a major component of photochemical smog. rsc.orgconicet.gov.ar

Applications of 2 Methyl 2 Octenal in Chemical Synthesis and Materials Science Research

Utility as a Synthetic Intermediate

As a reactive organic molecule, 2-Methyl-2-octenal is utilized as an intermediate in the production of other chemicals. ontosight.ai Its bifunctional nature—possessing both an alkene and an aldehyde group—allows for selective reactions such as oxidation, reduction, and addition, making it a valuable precursor for creating a diverse array of downstream products. ontosight.ai

This compound is recognized as an intermediate in the synthesis of pharmaceuticals. ontosight.aithegoodscentscompany.com While specific pathways to named pharmaceutical drugs originating from this compound are not extensively detailed in publicly available literature, its utility lies in its chemical structure. The α,β-unsaturated aldehyde moiety is a common feature in pharmacologically active molecules and allows for key synthetic transformations. The carbon-carbon double bond can undergo Michael addition reactions, and the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing multiple routes to more complex molecular scaffolds essential for drug development. Companies that supply specialty chemicals often list it for use in custom synthesis for the pharmaceutical industry. thegoodscentscompany.com

In the field of agrochemicals, this compound also serves as a synthetic intermediate. ontosight.aithegoodscentscompany.com Its application is particularly noted in the context of semiochemicals, which are chemicals used by insects and other organisms to communicate. Research into the chemical ecology of fungus-growing ants has involved the synthesis of (E)-2-methyl-2-octenal to identify components of mandibular gland secretions, highlighting its relevance in understanding insect chemical signals that can be harnessed for pest management. researchgate.net

While not a direct precursor in all cases, its structural motif is found in various insect pheromones and defensive compounds. For instance, the related compound (E)-2-butyl-2-octenal has been identified as an alarm pheromone component in certain ant species. tandfonline.com Furthermore, other unsaturated aldehydes like (E)-2-octenal are known components of the defensive secretions of various Hemiptera (true bugs) and are being investigated for their role as pheromones. researchgate.net The synthesis of these and related molecules often involves multi-step processes where building blocks like this compound could play a role.

Pharmaceutical Precursor Synthesis

Research in Tailored Polymer Characteristics

The presence of a carbon-carbon double bond in this compound suggests a theoretical potential for it to act as a monomer in polymerization reactions. Alkenes can polymerize through various mechanisms, including radical, cationic, and anionic pathways, to form long polymer chains. libretexts.org However, a review of available scientific literature indicates that specific research focused on the polymerization of this compound to create polymers with tailored characteristics is not widely documented.

Exploration in Electronic and Optical Materials Development

The development of novel electronic and optical materials often involves organic molecules with specific properties, such as extended conjugation or the ability to self-assemble. Despite the conjugated system present in this compound, there is no significant research documented in the scientific literature regarding its exploration or application in the development of electronic or optical materials.

Catalytic Applications

The most prominent catalytic application involving this compound is in its own synthesis via the isomerization of a structural isomer. This process is a key example of using catalysis to produce a more valuable or desired isomer. Specifically, this compound can be prepared by the catalytic isomerization of 2-hexylacrolein. google.comgoogle.com

This reaction is carried out in the presence of hydrogen and a specialized heterogeneous catalyst. The catalyst typically contains palladium and an oxide or salt of a rare earth metal, such as cerium oxide, supported on a material like aluminum oxide (Al₂O₃). google.com The process is notable because it must favor isomerization while minimizing the hydrogenation of the aldehyde to the corresponding saturated aldehyde (2-methyloctanal) or alcohol, which can occur as a side reaction. google.comgoogle.com The conditions can be tuned to optimize the yield of the desired this compound. google.com

Below is a data table summarizing an example of this catalytic process based on patent literature.

ParameterValueSource
Starting Material n-Hexylacrolein google.com
Catalyst Palladium/CeO₂/Al₂O₃ google.com
Solvent Dioxane google.com
Temperature 50°C then 100°C google.com
Products This compound and 2-Methyloctanal google.com
Product Molar Ratio 0.63 : 1 (this compound : 2-Methyloctanal) google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-2-octenal, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves aldol condensation or oxidation of 2-methyl-2-octanol. For reproducibility, ensure precise control of reaction parameters:

  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Catalysts like acidic (e.g., H₂SO₄) or basic (e.g., NaOH) agents should be standardized to molar ratios (e.g., 0.1–0.5 eq).
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purify via fractional distillation (boiling point: 203.9°C at 760 mmHg ).
    • Key Evidence : Experimental reproducibility guidelines from medicinal chemistry journals emphasize detailed documentation of catalysts, solvents, and purification steps .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • GC-MS : Confirm molecular ion peak at m/z 140.12 (exact molecular weight: 140.1201 ).
  • ¹H/¹³C NMR : Identify α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm for aldehyde H; δ 5.5–6.5 ppm for alkene protons).
  • FT-IR : Look for C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).
  • Cross-validate data against PubChem or CAS entries to resolve ambiguities .
    • Key Evidence : Journals require full spectral datasets (integration values, coupling constants) in supporting information for peer review .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :

  • GC Purity : ≥95% by area normalization, with impurities identified via mass spectral libraries.
  • Elemental Analysis : Deviation ≤0.4% from theoretical values (C: 76.55%, H: 10.78%, O: 12.67%).
  • Water Content : ≤0.1% (Karl Fischer titration) to prevent hydrolysis.
    • Key Evidence : Pharmacopeial standards (USP/EP) mandate stringent purity criteria for reference materials .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Methodological Answer :

  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent and internal standards (e.g., TMS).
  • Isomerization : Check for cis/trans isomerization during sample preparation, which alters splitting patterns in NMR.
  • Collaborative Validation : Cross-check data with open-access databases (e.g., PubChem ) or replicate studies using identical instrumentation.
    • Key Evidence : Analytical chemistry reviews highlight solvent-induced shifts as a common source of variability .

Q. What experimental strategies mitigate thermal instability of this compound during storage and reactions?

  • Methodological Answer :

  • Storage : Use amber vials at –20°C under nitrogen; add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated degradation.
  • Reaction Design : Avoid prolonged heating; employ microwave-assisted synthesis for faster kinetics.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via GC .
    • Key Evidence : Thermal degradation pathways are documented in safety data sheets for related α,β-unsaturated aldehydes .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Electrophilicity : The electron-deficient α,β-unsaturated system facilitates cycloaddition with dienes.
  • Steric Effects : The 2-methyl group may hinder endo selectivity; computational modeling (DFT) can predict transition-state geometries.
  • Kinetic Studies : Use in-situ IR or HPLC to track reaction progress and quantify regioselectivity .
    • Key Evidence : Synthetic studies on analogous aldehydes demonstrate steric and electronic influences on reaction outcomes .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP (experimental: 2.45 ) with biodegradability using EPI Suite or TEST software.
  • Hydrolysis Pathways : Simulate pH-dependent hydrolysis (e.g., half-life in water at pH 7: ~72 hours).
  • Toxicity Profiling : Predict ecotoxicity (LC50 for fish/daphnia) via ECOSAR .
    • Key Evidence : Regulatory guidelines (e.g., ECHA) require computational assessments for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.